![molecular formula C9H19NO2S B1375999 tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate CAS No. 1598322-55-4](/img/structure/B1375999.png)
tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate
Overview
Description
tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate: is a chemical compound with the molecular formula C9H19NO2S and a molecular weight of 205.32 g/mol . It is also known by its IUPAC name, tert-butyl (1-(methylthio)propan-2-yl)carbamate . This compound is characterized by the presence of a tert-butyl group, a carbamate group, and a methylsulfanyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent under controlled conditions. One common method involves the use of tert-butyl carbamate and 1-(methylsulfanyl)propan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for amines in peptide synthesis and other organic transformations .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a substrate in enzymatic reactions. It can also be employed in the development of enzyme inhibitors .
Medicine: It is used in the synthesis of drug candidates and as a building block for bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its versatility makes it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzymatic activity. The methylsulfanyl group may also participate in binding interactions, enhancing the compound’s affinity for its target .
Comparison with Similar Compounds
tert-butyl carbamate: A simpler analog without the methylsulfanyl group.
tert-butyl N-(2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of the methylsulfanyl group.
tert-butyl N-(1-methylthioethyl)carbamate: Similar structure but with different alkyl chain length.
Uniqueness: tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl N-(1-methylsulfanylpropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c1-7(6-13-5)10-8(11)12-9(2,3)4/h7H,6H2,1-5H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSLSAJGUOCYDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


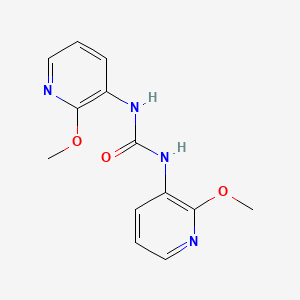


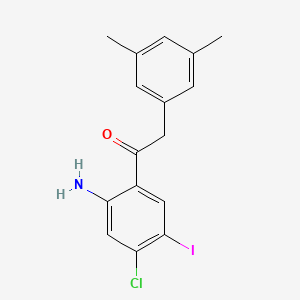

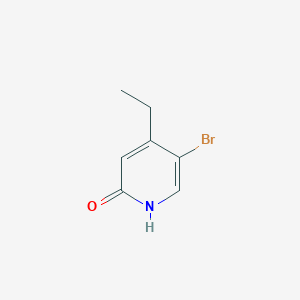
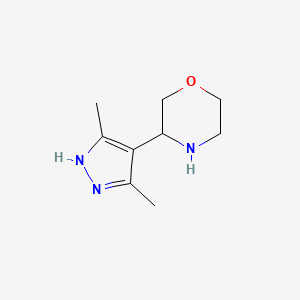
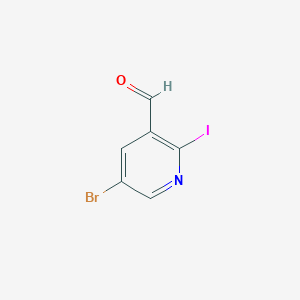
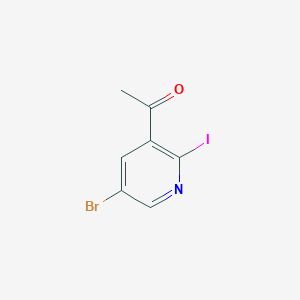
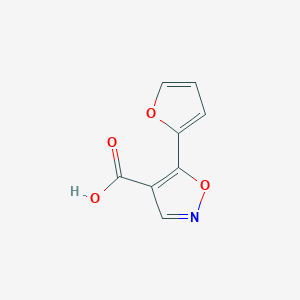


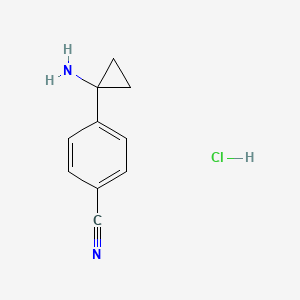
![tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1375936.png)
